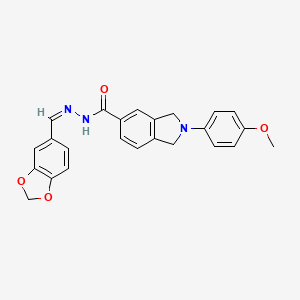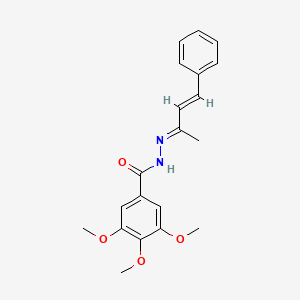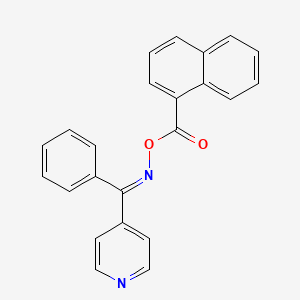![molecular formula C16H17BrN2O2S B5916950 N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2,3-dimethylphenoxy)acetohydrazide](/img/structure/B5916950.png)
N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2,3-dimethylphenoxy)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2,3-dimethylphenoxy)acetohydrazide, commonly known as BTEAH, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. BTEAH is a hydrazone derivative that has shown promising results in various scientific research studies.
Wissenschaftliche Forschungsanwendungen
BTEAH has been extensively studied for its potential therapeutic applications. It has shown promising results in various scientific research studies, including as an anti-cancer agent, anti-inflammatory agent, and anti-tuberculosis agent. BTEAH has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. It has also been shown to possess anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, BTEAH has demonstrated activity against tuberculosis, which is a significant public health concern worldwide.
Wirkmechanismus
The exact mechanism of action of BTEAH is not fully understood, but it is believed to act by inhibiting various cellular pathways that are involved in cell proliferation and survival. BTEAH has been shown to inhibit the activity of several enzymes that are involved in cancer cell growth, including tyrosine kinases and histone deacetylases. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, BTEAH has been shown to inhibit the production of pro-inflammatory cytokines, which could contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
BTEAH has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and possess anti-inflammatory properties. Additionally, BTEAH has been shown to inhibit the production of reactive oxygen species, which are known to contribute to the development of various diseases. BTEAH has also been shown to possess antimicrobial properties, which could be useful in the treatment of infectious diseases.
Vorteile Und Einschränkungen Für Laborexperimente
BTEAH has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Additionally, BTEAH has been shown to have good bioavailability, which could contribute to its potential therapeutic applications. However, there are also some limitations to using BTEAH in laboratory experiments. For example, the exact mechanism of action of BTEAH is not fully understood, which could make it challenging to design experiments that target specific cellular pathways. Additionally, BTEAH has not yet been extensively studied in animal models, which could limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on BTEAH. One potential direction is to further investigate its potential as an anti-cancer agent. This could involve studying its activity in different types of cancer cells and in animal models. Additionally, further research could be conducted to better understand the mechanism of action of BTEAH and to identify specific cellular pathways that it targets. Another potential direction is to investigate its potential as an anti-inflammatory agent. This could involve studying its activity in animal models of inflammatory diseases such as rheumatoid arthritis. Finally, further research could be conducted to investigate its potential as an antimicrobial agent. This could involve studying its activity against different types of bacteria and viruses.
Synthesemethoden
The synthesis of BTEAH involves the reaction of 2-(2,3-dimethylphenoxy)acetic acid hydrazide with 5-bromo-2-thiophene carboxaldehyde in the presence of a suitable catalyst. The resulting product is then purified using standard laboratory techniques such as column chromatography and recrystallization. The yield of BTEAH obtained through this method is generally good, and the purity of the compound is high.
Eigenschaften
IUPAC Name |
N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]-2-(2,3-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O2S/c1-10-5-4-6-13(11(10)2)21-9-16(20)19-18-12(3)14-7-8-15(17)22-14/h4-8H,9H2,1-3H3,(H,19,20)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOHKSLHAXITCQ-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NN=C(C)C2=CC=C(S2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)OCC(=O)N/N=C(\C)/C2=CC=C(S2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]-2-(2,3-dimethylphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[1-(4-biphenylyl)ethylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5916873.png)

![ethyl [(3-methylphenyl)hydrazono][(4-methylphenyl)sulfonyl]acetate](/img/structure/B5916883.png)
![3-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]-7-hydroxy-6-nitro-2H-chromen-2-one](/img/structure/B5916891.png)

![4-{2-(acetylamino)-3-[(2-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B5916901.png)



![2-(4-iodophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5916930.png)
![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2,3,6-trimethylphenoxy)acetohydrazide](/img/structure/B5916935.png)


![5-bromo-N'-[1-(3-bromophenyl)ethylidene]nicotinohydrazide](/img/structure/B5916966.png)